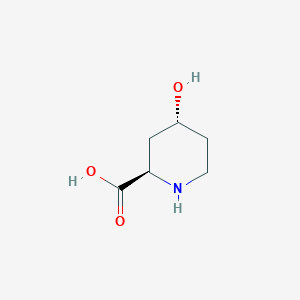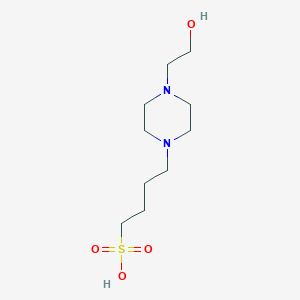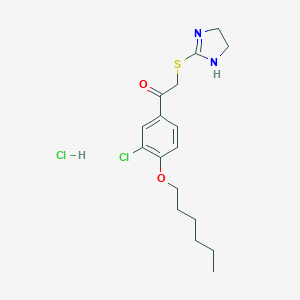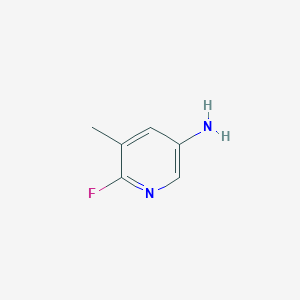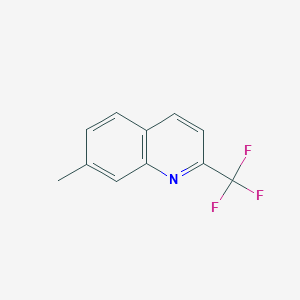![molecular formula C8H14N2O2 B069285 (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 173658-17-8](/img/structure/B69285.png)
(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrolo[1,2-c]imidazole derivative that exhibits unique biochemical and physiological properties.
Wirkmechanismus
The mechanism of action of (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit bacterial growth by disrupting the bacterial cell wall.
Biochemische Und Physiologische Effekte
(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one exhibits unique biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to have antimicrobial activity against various bacterial strains. Additionally, (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has been studied for its potential use as a fluorescent probe in biological imaging.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one in lab experiments is its potent anticancer and antimicrobial activity. This compound can be used as a tool to study the underlying mechanisms of cancer cell apoptosis and bacterial growth inhibition. However, one of the limitations of using this compound is its potential toxicity. Careful consideration should be taken when handling this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one. One potential direction is the development of novel anticancer and antimicrobial agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as a fluorescent probe in biological imaging. Finally, the potential toxicity of this compound should be further investigated to ensure safe handling in lab experiments.
Synthesemethoden
The synthesis of (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one involves the reaction between ethyl 5-aminopentanoate and cyclohexanone in the presence of a reducing agent. This reaction leads to the formation of the pyrrolo[1,2-c]imidazole ring, which is then further modified to obtain the final product. The synthesis of this compound has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
The (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one compound has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have antimicrobial activity against various bacterial strains. Additionally, (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has been studied for its potential use as a fluorescent probe in biological imaging.
Eigenschaften
CAS-Nummer |
173658-17-8 |
|---|---|
Produktname |
(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one |
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
(6R,7aR)-2-ethyl-6-hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one |
InChI |
InChI=1S/C8H14N2O2/c1-2-9-5-10-4-6(11)3-7(10)8(9)12/h6-7,11H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
BWVXWKVXUYMBIQ-RNFRBKRXSA-N |
Isomerische SMILES |
CCN1CN2C[C@@H](C[C@@H]2C1=O)O |
SMILES |
CCN1CN2CC(CC2C1=O)O |
Kanonische SMILES |
CCN1CN2CC(CC2C1=O)O |
Synonyme |
1H-Pyrrolo[1,2-c]imidazol-1-one,2-ethylhexahydro-6-hydroxy-,(6R-trans)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




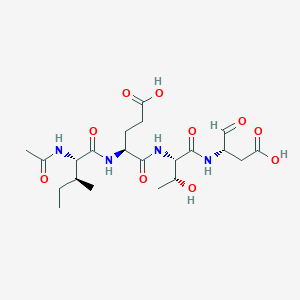

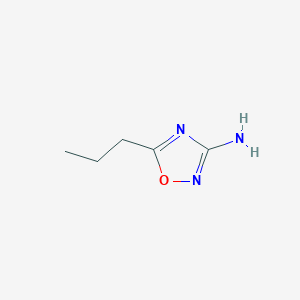
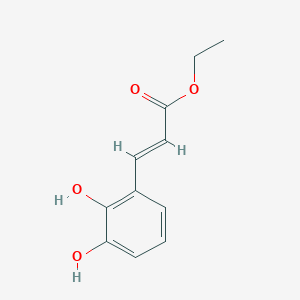
![N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B69224.png)
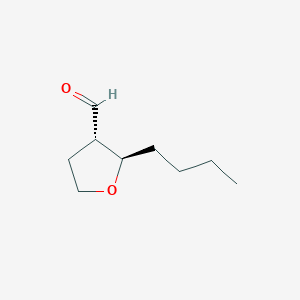
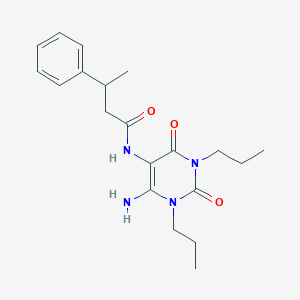
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B69230.png)
